

Application Notes and Protocols for Calcium Influx Assay with Fasiglifam Treatment

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Compound of Interest

Compound Name: **Fasiglifam**
Cat. No.: **B1672068**

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Introduction

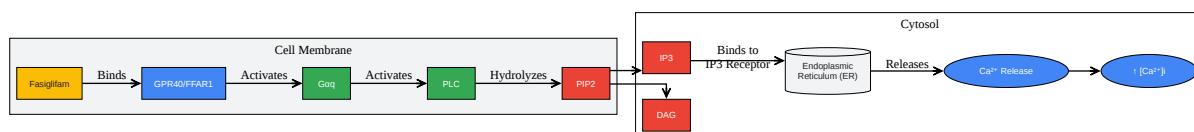
Fasiglifam (TAK-875) is a potent and selective agonist for the G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).^{[1][2]} GPR40 is predominantly expressed on pancreatic β -cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS).^[2] Upon activation by agonists like **Fasiglifam**, GPR40 couples to the G α q/11 protein, initiating a signaling cascade that results in the mobilization of intracellular calcium ($[Ca^{2+}]_i$).^[2] ^[3] This increase in cytosolic calcium is a key second messenger that promotes the fusion of insulin-containing granules with the cell membrane and subsequent insulin release.^[2] Therefore, monitoring intracellular calcium flux is a primary method for evaluating the activity of GPR40 agonists.

This document provides detailed application notes and protocols for performing a calcium influx assay using the fluorescent indicator Fluo-4 AM to characterize the pharmacological activity of **Fasiglifam** on cells expressing GPR40.

GPR40 Signaling Pathway with Fasiglifam

Activation of GPR40 by **Fasiglifam** initiates a well-defined signaling pathway leading to an increase in intracellular calcium. The binding of **Fasiglifam** to GPR40 triggers the activation of the G α q protein, which in turn activates phospholipase C (PLC).^[2] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-

trisphosphate (IP3) and diacylglycerol (DAG).^[2] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum (ER), causing the release of stored calcium into the cytosol.^[2]



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Fasiglifam-induced GPR40 signaling pathway.

Quantitative Data: Potency of Fasiglifam

The potency of **Fasiglifam** in inducing calcium influx is typically quantified by its half-maximal effective concentration (EC50). The following table summarizes the reported EC50 values for **Fasiglifam** in different cell lines expressing GPR40.

Cell Line	Assay Type	EC50 (nM)	Reference
CHO cells expressing hGPR40	IP Production	72	[1]
CHO cells expressing hGPR40	Calcium Flux (FLIPR)	29.6	[1]
CHO cells expressing hFFA1	Calcium Flux (FLIPR)	29.6	[1]

Experimental Protocol: Calcium Influx Assay

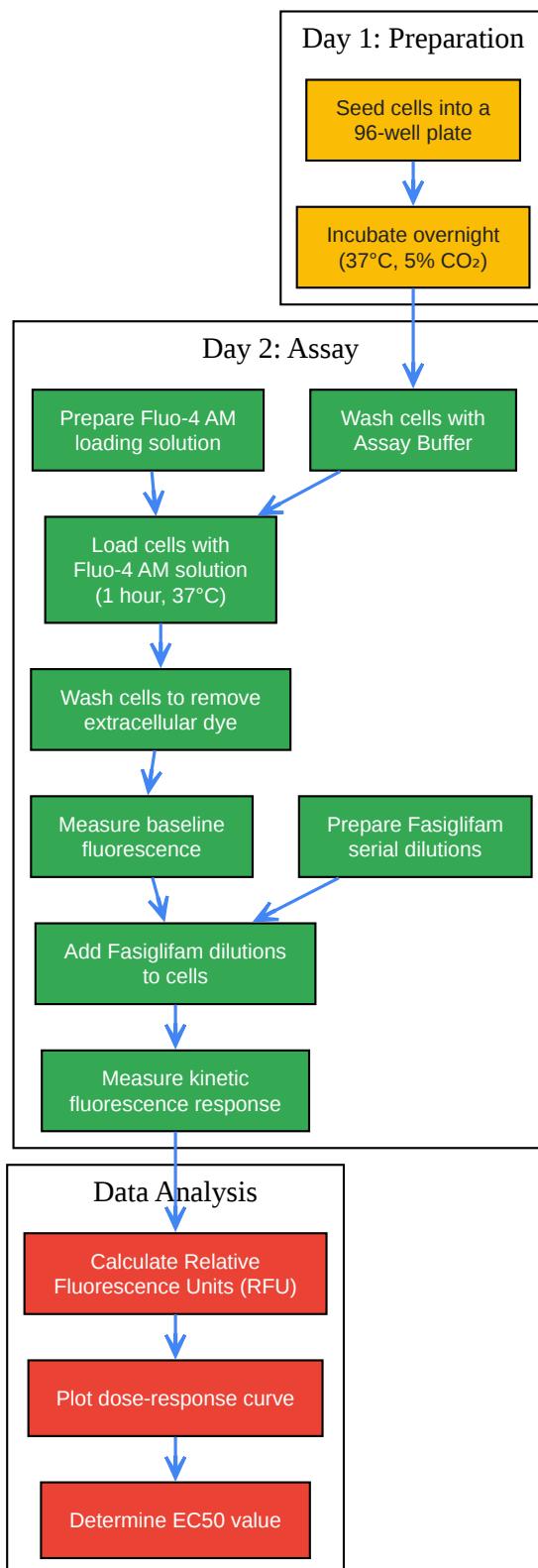
This protocol is designed for a 96-well plate format using a fluorescence plate reader.

Materials and Reagents

- Cell Line: A suitable cell line expressing GPR40, such as Chinese Hamster Ovary (CHO) cells stably expressing human GPR40 (CHO-hGPR40) or a pancreatic β -cell line like MIN6.
- **Fasiglifam (TAK-875)**: Prepare a stock solution in DMSO.
- Fluo-4 AM: A fluorescent calcium indicator.
- Pluronic F-127: To aid in the dispersion of Fluo-4 AM.
- Probenecid: An anion transport inhibitor to improve intracellular dye retention (optional, but recommended).
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
- Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM for MIN6 cells).
- 96-well black, clear-bottom plates.
- Fluorescence plate reader with bottom-read capabilities and excitation/emission wavelengths of \sim 490/525 nm.

Experimental Workflow

The workflow for the calcium influx assay involves cell preparation, dye loading, compound addition, and fluorescence measurement.

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Experimental workflow for the calcium influx assay.

Detailed Protocol

1. Cell Plating (Day 1):

- Culture GPR40-expressing cells to ~80-90% confluence.
- Harvest and resuspend the cells in fresh culture medium.
- Seed the cells into a 96-well black, clear-bottom plate at a density of 40,000 to 80,000 cells per well in 100 μ L of culture medium.
- Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

2. Preparation of Reagents (Day 2):

- **Fasiglifam** Solutions: Prepare a serial dilution of **Fasiglifam** in Assay Buffer. The final concentrations should typically range from 0.1 nM to 10 μ M. Prepare these at a 2X or 4X final concentration, depending on the liquid handling capabilities of the plate reader.
- Fluo-4 AM Loading Solution:
 - Prepare a 1 mM stock solution of Fluo-4 AM in high-quality, anhydrous DMSO.
 - Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
 - On the day of the assay, prepare the loading solution by diluting the Fluo-4 AM stock to a final concentration of 2-5 μ M in Assay Buffer. Add Pluronic F-127 to a final concentration of 0.02-0.04% to aid in dye solubilization. If using probenecid, add it to the loading solution at a final concentration of 2.5 mM.

3. Dye Loading (Day 2):

- Gently remove the culture medium from the wells.
- Wash the cells once with 100 μ L of Assay Buffer.
- Add 100 μ L of the Fluo-4 AM loading solution to each well.
- Incubate the plate at 37°C for 60 minutes, protected from light.

- Following incubation, gently wash the cells twice with 100 μ L of Assay Buffer to remove any extracellular dye. After the final wash, leave 100 μ L of Assay Buffer in each well.

4. Calcium Flux Measurement (Day 2):

- Set up the fluorescence plate reader to measure fluorescence intensity at an excitation wavelength of \sim 490 nm and an emission wavelength of \sim 525 nm. The instrument should be capable of kinetic reads.
- Place the cell plate into the plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
- Record a stable baseline fluorescence for 10-20 seconds.
- Using the instrument's integrated liquid handler, add the prepared **Fasiglifam** dilutions to the corresponding wells.
- Immediately begin recording the fluorescence signal kinetically for 90-180 seconds.

5. Data Analysis:

- The change in intracellular calcium is measured as the change in fluorescence intensity over time.
- The response in each well can be calculated as the maximum fluorescence intensity minus the baseline fluorescence (Δ RFU).
- Plot the Δ RFU against the logarithm of the **Fasiglifam** concentration.
- Fit the data to a four-parameter logistic equation to determine the EC50 value.

Troubleshooting and Considerations

- Cell Health: Ensure cells are healthy and not over-confluent, as this can affect their response.
- Dye Loading: Inconsistent dye loading can lead to variability. Ensure thorough mixing of the loading solution and consistent incubation times.

- Compound Solubility: **Fasiglifam** is soluble in DMSO. Ensure that the final DMSO concentration in the assay does not exceed a level that affects cell viability (typically <0.5%).
- Signal Quenching: Some compounds can interfere with the fluorescence signal. It is advisable to run a control with the compound in the absence of cells to check for auto-fluorescence or quenching.
- Glucose Dependence: The activity of GPR40 agonists can be glucose-dependent. For assays with pancreatic β -cell lines like MIN6, it is important to consider the glucose concentration in the Assay Buffer, as **Fasiglifam**'s potentiation of insulin secretion is more pronounced at higher glucose levels.[\[1\]](#)

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